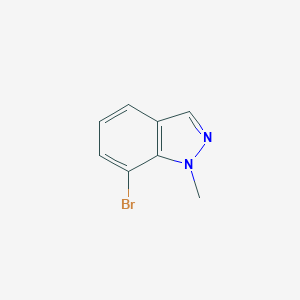

7-Bromo-1-methyl-1H-indazole

描述

Significance of Indazole Heterocycles in Contemporary Chemical and Pharmaceutical Research

Indazole, a nitrogen-containing heterocyclic system, has garnered substantial attention in the fields of medicinal and organic chemistry. austinpublishinggroup.comigi-global.comnih.gov The versatile nature of the indazole scaffold, with its various tautomeric forms and unique chemical properties, makes it a privileged structure in drug discovery. austinpublishinggroup.comigi-global.com Although not commonly found in nature, a vast number of synthetically derived indazole compounds have demonstrated a wide array of desirable pharmacological properties. austinpublishinggroup.compnrjournal.com

The significance of indazole derivatives is underscored by their presence in numerous commercially available drugs and investigational compounds. igi-global.comnih.gov These molecules have been explored for a multitude of biological activities, including:

Anticancer igi-global.com

Anti-inflammatory igi-global.comnih.gov

Antimicrobial and Antiviral igi-global.comnih.gov

Antiparasitic nih.gov

Neuroprotective igi-global.com

Antihypertensive igi-global.com

The indazole nucleus serves as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity. pnrjournal.com Its ability to interact with various biological targets, such as enzymes and receptors, makes it a focal point for the development of new therapeutic agents. nih.gov The continuous exploration of novel synthetic routes to create diverse indazole derivatives highlights the enduring importance of this heterocyclic system in the quest for new and improved medicines. austinpublishinggroup.compnrjournal.com

Contextualization of 7-Bromo-1-methyl-1H-indazole as a Key Synthetic Intermediate and Research Scaffold

Within the extensive family of indazoles, this compound stands out as a pivotal synthetic intermediate. lookchem.comchemdad.com Its structure is particularly useful for medicinal chemists and researchers for several reasons. The bromine atom at the 7-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups at this position, enabling the synthesis of a diverse library of novel compounds for biological screening. nih.gov

The methyl group at the 1-position is also significant. In many biologically active indazoles, the nitrogen at the 1-position is alkylated, and the presence of the methyl group in this compound provides a pre-functionalized starting material. pnrjournal.com This can simplify synthetic routes and improve yields of the desired N-1 alkylated indazole regioisomer. pnrjournal.com

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1000576-59-9 |

| Molecular Formula | C8H7BrN2 |

| Molecular Weight | 211.06 g/mol |

| Boiling Point | 293.6 °C at 760 mmHg |

| Flash Point | 131.4 °C |

| Density | 1.6 g/cm³ |

This data is compiled from publicly available chemical databases. lookchem.com

Research has demonstrated the utility of this compound as a reagent in the synthesis of cyclic benzimidazole (B57391) derivatives. lookchem.comchemdad.com These derivatives have shown potential as protein kinase activators, which are being investigated for the treatment of conditions like type 2 diabetes and hyperglycemia. lookchem.comchemdad.com The compound also serves as a foundational scaffold for creating new molecules with potential applications in areas such as antiviral, antibacterial, and anticancer drug development. lookchem.com

The strategic placement of the bromo and methyl groups on the indazole core makes this compound a versatile building block, allowing for the systematic modification of its structure to explore structure-activity relationships and optimize biological activity. Its role as a key intermediate facilitates the efficient construction of more complex and potentially therapeutic molecules. nih.govsmolecule.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFIGGYULRKROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610718 | |

| Record name | 7-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-59-9 | |

| Record name | 7-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1000576-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 7 Bromo 1 Methyl 1h Indazole and Its Derivatives

Strategic Approaches to Indazole Core Construction and Regioselective Bromination at the C-7 Position

The synthesis of 7-Bromo-1-methyl-1H-indazole necessitates a strategic approach that first constructs the indazole core and then achieves regioselective bromination at the C-7 position. The indazole ring itself can be synthesized through various methods, such as the intramolecular N-arylation of ortho-chlorinated arylhydrazones or the reaction of 1,1-dialkylhydrazones with aryne intermediates. beilstein-journals.orgnih.gov Once the indazole core is formed, the subsequent bromination step is critical for introducing a handle for further functionalization.

Direct C-H bond functionalization has emerged as a powerful tool for the regioselective bromination of indazoles, avoiding the need for pre-functionalized substrates. dntb.gov.uamdpi.comnih.gov A common and effective method for the C-7 bromination of 1H-indazoles is the use of N-bromosuccinimide (NBS) as the brominating agent. nih.govchim.it The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. For instance, treating N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS in dimethylformamide (DMF) at 80°C has been shown to yield the desired C-7 bromo product in high yield. nih.govresearchgate.net Computational studies can also be employed to understand the reactivity of the indazole ring and predict the site of bromination. researchgate.net

| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | N-Bromosuccinimide (NBS) | DMF | 80 | 84 | nih.govresearchgate.net |

| 4-Sulfonamido-1H-indazoles | N-Bromosuccinimide (NBS) | Not specified | Not specified | Good | nih.gov |

The synthesis of C-7 bromo-indazoles can be accomplished through both one-pot and multistep sequences. One-pot syntheses, which combine multiple reaction steps into a single operation, offer advantages in terms of efficiency and reduced waste. nih.govrsc.orgresearchgate.net For example, 1-alkyl-1H-indazoles can be prepared in a one-pot reaction from 1,1-dialkylhydrazones via aryne annulation. nih.gov

A more common approach for this compound is a multistep synthesis. This typically involves the initial synthesis of the 7-bromo-1H-indazole precursor, followed by N-methylation. chemicalbook.combeilstein-journals.org A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate, has been developed from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by heterocycle formation with hydrazine (B178648). researchgate.net

Methods for N-Methylation at the N-1 Position of the Indazole Ring System

The N-methylation of the indazole ring is a key step to obtain the target compound, this compound. The regioselectivity of N-alkylation of indazoles can be a challenge, often leading to a mixture of N-1 and N-2 substituted products. nih.gov However, specific conditions have been developed to favor N-1 methylation.

A common method involves the reaction of 7-bromo-1H-indazole with a methylating agent, such as methyl iodide, in the presence of a base. beilstein-journals.org The choice of base and solvent can significantly influence the regioselectivity. For instance, the use of cesium carbonate in acetonitrile (B52724) has been reported to effectively yield 3-bromo-1-methyl-1H-indazole from 3-bromo-1H-indazole. beilstein-journals.org Density functional theory (DFT) calculations can provide mechanistic insights into the factors controlling the regioselectivity of N-alkylation. nih.gov

| Substrate | Methylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1H-indazole | Methyl iodide | Cesium carbonate | Acetonitrile | 3-Bromo-1-methyl-1H-indazole | beilstein-journals.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for Functionalization at the Bromo-Position

The bromine atom at the C-7 position of this compound serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of bromoindazoles. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a particularly powerful method for forming C-C bonds. nih.govrsc.orgrsc.orgias.ac.in This reaction has been successfully applied to 7-bromo-1H-indazoles to introduce various aryl and heteroaryl groups at the C-7 position, often in moderate to good yields. nih.govresearchgate.netrsc.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction outcome. nih.govresearchgate.net

The Negishi coupling, which utilizes an organozinc reagent, is another valuable palladium-catalyzed method for the functionalization of bromoindazoles. acs.orguni-muenchen.de This reaction has been used to introduce alkyl groups, including those with functional groups relevant to medicinal chemistry, at the bromo-position of the indazole ring. acs.org Additionally, palladium-catalyzed amination reactions have been developed for the synthesis of amino-1H-indazoles from bromo-indazoles. nih.gov

| Coupling Reaction | Bromo-Indazole Substrate | Coupling Partner | Catalyst System (Catalyst/Ligand) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 7-Bromo-4-substituted-1H-indazoles | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 7-Aryl/heteroaryl-indazoles | nih.govresearchgate.net |

| Negishi | 5-Bromo-1-methyl-1H-indazole | Benzylzinc bromide | Pd(dba)₂ / XPhos | 5-Benzyl-1-methyl-1H-indazole | acs.org |

| Amination | Bromo-indazoles | Primary amines | Pd-precatalyst / Phosphine (B1218219) ligand | Amino-indazoles | nih.gov |

Copper-catalyzed coupling reactions provide a complementary approach to palladium-based methods for the functionalization of haloindazoles. beilstein-journals.orgnih.govresearchgate.net The Ullmann condensation, one of the earliest examples of copper-promoted C-N and C-O bond formation, has been significantly improved over the years with the development of new ligands and reaction conditions. acs.org

Copper-catalyzed methods have been used for the intramolecular N-arylation of ortho-chlorinated arylhydrazones to synthesize N-phenyl- and N-thiazolyl-1H-indazoles. beilstein-journals.org Furthermore, copper-catalyzed coupling of N-aryl hydrazides with 2-bromoarylcarbonylic compounds has been developed as a facile method for preparing 1-aryl-1H-indazoles. sci-hub.se The use of silver benzoate (B1203000) as an additive has been shown to facilitate the copper-catalyzed C-N coupling of iodoazoles with aromatic nitrogen heterocycles. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Intramolecular N-arylation | ortho-Chlorinated arylhydrazones | Copper catalyst | N-phenyl/N-thiazolyl-1H-indazoles | beilstein-journals.org |

| Coupling and Cyclization | N-aryl hydrazides and 2-bromoarylcarbonylic compounds | CuI / 4-hydroxy-L-proline | 1-Aryl-1H-indazoles | sci-hub.se |

| C-N Coupling | Iodoazoles and aromatic N-heterocycles | CuI / 4,7-dimethoxy-1,10-phenanthroline (B1245073) / Silver benzoate | Coupled heterocycles | nih.gov |

Innovative Approaches in Indazole Synthesis

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems like indazoles. These innovative approaches offer significant advantages over traditional methods, which often suffer from long reaction times, harsh conditions, and low yields. ajrconline.org Technologies such as microwave irradiation and continuous flow processing are at the forefront of this evolution, enabling faster, cleaner, and more scalable syntheses. ajrconline.orgclockss.org

Microwave-assisted organic synthesis has emerged as a widely adopted technique for accelerating chemical reactions. ajrconline.org By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes. heteroletters.org This technique frequently results in higher product yields and purity by minimizing the formation of side products. ajrconline.orgheteroletters.org

The synthesis of indazole derivatives is particularly amenable to microwave assistance. One common approach involves the one-pot, two-step cyclization of aryl hydrazones. For instance, the reaction of a substituted 2-halobenzaldehyde with a hydrazine can be efficiently carried out under microwave irradiation. researchgate.net The initial formation of the hydrazone and its subsequent intramolecular cyclization, often catalyzed by a copper complex, can be completed in a single vessel in under 20 minutes with good to excellent yields. researchgate.net Another efficient microwave-assisted method involves the C-H amination of N-acetyl hydrazones using a catalyst like manganese dioxide (MnO2). rasayanjournal.co.in

While specific protocols for the direct synthesis of this compound are not extensively detailed in the literature, these established microwave-assisted methods for other substituted indazoles are directly applicable. By selecting the appropriate starting materials, such as 2-bromo-6-fluorobenzaldehyde (B104081) and methylhydrazine, these protocols can be adapted for the efficient synthesis of the target compound.

Table 1: Examples of Microwave-Assisted Indazole Synthesis

| Starting Materials | Catalyst/Reagents | Microwave Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Halobenzaldehydes, Phenylhydrazines | CuI/Diamine | 160 °C, 10 min (Hydrazone) then 160 °C, 10 min (Cyclization) | 1-Aryl-1H-indazoles | Good to Excellent | researchgate.net |

| Salicylaldehyde, Hydrazine Hydrate | K2CO3, Acidic Ethanol | 350 W, 8 min (Hydrazone) then 420 W, 10 min (Cyclization) | 1H-Indazole | Good to Excellent | ajrconline.org |

| Substituted Salicylaldehydes, Phenyl Hydrazine Hydrate | Ethanol | 420 W, 10 min | 1-Phenyl-1H-indazole derivatives | ~83% | ajrconline.orgajrconline.org |

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a continuous, uninterrupted stream of reaction. researchgate.net This technology utilizes microreactors or tube reactors where reactants are mixed and heated, offering superior control over reaction parameters such as temperature, pressure, and residence time. clockss.org The key advantages include enhanced safety, particularly when handling hazardous reagents or exothermic reactions, improved process efficiency, and straightforward scalability from laboratory to industrial production. clockss.orgnih.gov

The synthesis of 1H-indazoles has been successfully translated to continuous flow systems. One notable application is the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) at high temperatures (e.g., 200-260 °C). clockss.org Performing this reaction in a continuous flow setup mitigates the safety risks associated with high-pressure and high-temperature conditions in a batch reactor. clockss.org By optimizing parameters like residence time, solvent ratio, and temperature, high yields of the desired indazole can be achieved in a safe and reproducible manner. clockss.org

Flow chemistry also enables the "telescoping" of multiple reaction steps into a single, uninterrupted sequence without the need to isolate intermediates. nih.gov This has been demonstrated in the synthesis of complex molecules, where sequential reactions like cross-couplings, reductions, and cyclizations are performed in-line, significantly streamlining the manufacturing process. nih.govnih.gov For a compound like this compound, a flow process could be designed for its multi-step synthesis, enhancing both the safety and efficiency of its production. researchgate.net

Table 2: Continuous Flow Synthesis of Indazoles

| Reaction | Reactants | Flow Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Indazole Synthesis | o-Fluorobenzaldehydes, tert-Butyl Carbazate | High Temperature (200-260 °C), Optimized Residence Time | Improved safety and process control for high-risk reactions | clockss.org |

| Telescoped Synthesis | Various (e.g., for Merestinib) | Multiple sequential microreactors | Two-step sequence without isolation of intermediate | nih.gov |

| General Heterocycle Formation | Various precursors | Microreactors (FEP tubing) | Rapid optimization and telescoping of reaction sequences | nih.govnih.gov |

Considerations in Asymmetric Synthesis and Enantioselective Pathways for Indazole Derivatives

While this compound itself is not a chiral molecule, many of its biologically active derivatives are. Asymmetric synthesis, which focuses on the selective production of a single enantiomer (a specific 3D spatial arrangement of atoms), is therefore of paramount importance in medicinal chemistry. The biological activity of chiral molecules often resides in only one of its enantiomers, while the other may be inactive or even cause undesirable effects.

Significant progress has been made in the development of enantioselective methods to synthesize chiral indazole derivatives. pnrjournal.com These methods often involve the use of chiral catalysts to control the stereochemical outcome of a reaction.

One powerful strategy is the asymmetric aminocatalyzed aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes. acs.orgnih.gov This cascade process can generate complex, enantioenriched polycyclic indazole structures with high efficiency. acs.orgnih.govfigshare.com Another innovative approach involves the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles. nih.govmit.eduacs.org This method allows for the creation of C3-allyl 1H-indazoles bearing a quaternary stereocenter (a carbon atom bonded to four other non-hydrogen atoms) with excellent levels of enantioselectivity. nih.govmit.edu DFT calculations have been employed to understand the reaction mechanism, suggesting it proceeds through a six-membered Zimmerman-Traxler-type transition state that governs the enantioselectivity. nih.govacs.org

Furthermore, bifunctional Brønsted base catalysis has been used to achieve the asymmetric synthesis of 1,7-annulated indazoles, creating multiple chiral centers, including a quaternary carbon, in high yields and with excellent stereoselectivity. citedrive.comcolab.ws These advanced catalytic systems provide access to a wide array of structurally diverse and chirally pure indazole derivatives, which are essential for developing new therapeutic agents. acs.org

Table 3: Enantioselective Pathways for Indazole Derivatives

| Methodology | Catalytic System | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Aza-Michael Addition/Cyclization | Asymmetric Aminocatalysis | Addition of 1H-indazole derivatives to α,β-unsaturated aldehydes | Enantioenriched fused polycyclic indazoles | acs.orgnih.gov |

| C3-Allylation | CuH Catalysis with Chiral Ligand | Allylation of 1H-N-(benzoyloxy)indazoles | C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity | nih.govmit.eduacs.org |

| Cascade Reaction | Bifunctional Brønsted Base | Formation of 1,7-annulated indazoles | Multiple chiral centers, including a quaternary carbon, with excellent diastereo- and enantioselectivity | citedrive.comcolab.ws |

Reactivity and Mechanistic Investigations of 7 Bromo 1 Methyl 1h Indazole

Exploration of the Reactivity Profile of the C-Br Bond in the Indazole System

The C-Br bond in 7-Bromo-1-methyl-1H-indazole is a versatile functional group that readily participates in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of this bond is influenced by the electronic properties of the indazole ring system and the specific reaction conditions employed.

One of the most extensively utilized transformations is the Suzuki-Miyaura cross-coupling reaction . nih.govrsc.orgmdpi.com This reaction involves the coupling of the bromoindazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method has proven to be highly efficient for creating C(sp²)–C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 7-position of the indazole core. nih.govmdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov For instance, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have been successfully employed. nih.govmdpi.com The reaction is tolerant of a wide range of functional groups on both the indazole and the boronic acid partner. nih.gov

Another important reaction involving the C-Br bond is the Buchwald-Hartwig amination . nih.govacs.org This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromoindazole with a primary or secondary amine. This transformation is particularly valuable for the synthesis of amino-substituted indazoles, which are important motifs in medicinal chemistry. nih.gov The development of specialized phosphine (B1218219) ligands has been instrumental in creating robust catalyst systems for these amination reactions, allowing them to proceed under mild conditions with high efficiency. nih.govacs.org

The Sonogashira coupling is another key transformation that utilizes the reactivity of the C-Br bond. organic-chemistry.orgthieme-connect.debeilstein-journals.org This reaction couples the bromoindazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to form a new C-C bond. organic-chemistry.orgthieme-connect.de This method provides a direct route to alkynyl-substituted indazoles. While traditional Sonogashira couplings often require anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org

The reactivity of the C-Br bond can also be harnessed in other transformations such as iridium-catalyzed C-H borylation , which allows for the introduction of a boronate ester group. worktribe.com This group can then be used in subsequent cross-coupling reactions, providing a two-step strategy for functionalization.

The table below summarizes the key cross-coupling reactions involving the C-Br bond of bromoindazoles.

| Reaction | Coupling Partner | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | C-C |

| Buchwald-Hartwig | Amine | Palladium Catalyst + Ligand + Base | C-N |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C |

Advanced Functional Group Transformations and Derivatization Strategies Utilizing this compound

Building upon the fundamental reactivity of the C-Br bond, this compound serves as a versatile starting material for more advanced functional group transformations and derivatization strategies. These strategies often involve sequential cross-coupling reactions or a combination of different reaction types to construct highly functionalized indazole derivatives.

A powerful strategy involves the use of sequential cross-coupling reactions . For instance, starting with a dihalogenated indazole, it is possible to selectively functionalize one halogenated position, followed by a different cross-coupling reaction at the second position. This approach allows for the controlled and stepwise introduction of different substituents, leading to complex and unsymmetrical products. thieme-connect.de

Another advanced strategy is the use of multidirectional synthesis enabled by C-H borylation. worktribe.com By first introducing a boronate ester at a different position on the indazole ring through iridium-catalyzed C-H borylation, one can then perform a cross-coupling reaction at the C-Br position. This allows for the synthesis of disubstituted indazoles that would be difficult to access through other methods. worktribe.com

The functional groups introduced via cross-coupling can themselves be further transformed. For example, an amino group introduced via Buchwald-Hartwig amination can be acylated or used in diazotization reactions to introduce other functionalities. Similarly, an alkynyl group from a Sonogashira coupling can undergo further reactions such as cyclizations or click chemistry.

The table below provides examples of derivatization strategies starting from bromoindazoles.

| Starting Material | Reagent 1 | Reaction 1 | Intermediate | Reagent 2 | Reaction 2 | Final Product |

| 5-Bromo-3-iodo-indole | Terminal Alkyne | Sonogashira Coupling | 3-Alkynyl-5-bromo-indole | Arylboronic Acid | Suzuki-Miyaura Coupling | 3-Alkynyl-5-aryl-indole |

| 1H-Indazole | B₂pin₂ / [Ir] catalyst | C-H Borylation | 3-Boryl-1H-indazole | Aryl Halide / Pd catalyst | Suzuki-Miyaura Coupling | 3-Aryl-1H-indazole |

Elucidation of Reaction Mechanisms for Key Transformations

The mechanisms of the key palladium-catalyzed cross-coupling reactions involving this compound generally follow a well-established catalytic cycle. acs.orgacs.org This cycle typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

The Suzuki-Miyaura reaction mechanism begins with the oxidative addition of the bromoindazole to a palladium(0) complex, forming a palladium(II) intermediate. rsc.orgacs.org This is often the rate-limiting step. The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step is facilitated by the base, which activates the boronic acid. Finally, reductive elimination occurs, where the two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. acs.org

The Buchwald-Hartwig amination follows a similar catalytic cycle. nih.govorganic-chemistry.org The oxidative addition of the bromoindazole to the palladium(0) catalyst is followed by coordination of the amine to the palladium(II) complex. Deprotonation of the coordinated amine by the base forms a palladium-amido complex. Reductive elimination from this complex yields the aminated indazole product and regenerates the palladium(0) catalyst. The choice of ligand is critical in this reaction as it influences the rates of both oxidative addition and reductive elimination. organic-chemistry.org

The Sonogashira coupling mechanism is slightly more complex as it involves a dual catalytic cycle with both palladium and copper. organic-chemistry.orgnih.gov The palladium cycle is similar to the Suzuki-Miyaura reaction, starting with oxidative addition of the bromoindazole. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) co-catalyst. Transmetalation then occurs between the copper acetylide and the palladium(II) complex. The resulting alkynylpalladium(II) complex undergoes reductive elimination to give the final product and the palladium(0) catalyst. nih.gov Copper-free Sonogashira protocols have also been developed, where the reaction proceeds through a palladium-only cycle, although the exact mechanism can vary. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in providing deeper insights into these reaction mechanisms. acs.orgbeilstein-journals.orgbeilstein-journals.org These studies help to understand the energetics of different steps in the catalytic cycle, the role of ligands and additives, and the factors that control regioselectivity and reactivity. beilstein-journals.orgbeilstein-journals.org

The table below outlines the key steps in the catalytic cycles of these transformations.

| Reaction | Oxidative Addition | Transmetalation | Reductive Elimination |

| Suzuki-Miyaura | Ar-Pd(II)-Br formation | Ar-Pd(II)-Ar' formation | Ar-Ar' product formation |

| Buchwald-Hartwig | Ar-Pd(II)-Br formation | Ar-Pd(II)-NR₂ formation | Ar-NR₂ product formation |

| Sonogashira | Ar-Pd(II)-Br formation | Ar-Pd(II)-C≡CR formation | Ar-C≡CR product formation |

Computational Chemistry and Theoretical Studies on 7 Bromo 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, Frontier Molecular Orbital Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like 7-Bromo-1-methyl-1H-indazole. These calculations can determine various electronic properties, including the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

DFT calculations on substituted indazoles have shown that the introduction of different functional groups significantly influences the electronic landscape of the indazole ring. For instance, the bromine atom at the 7-position in this compound is expected to have a considerable impact on the molecule's electronic properties through both inductive and resonance effects. A computational study on methyl 5-bromo-1H-indazole-3-carboxylate revealed that the positions of substituents affect the N1- and N2-partial charges and Fukui indices, which are crucial for predicting reactivity. beilstein-journals.org

A hypothetical representation of the kind of data that can be generated from such calculations is presented in the table below.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.5 D | Provides information about the overall polarity of the molecule. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are fundamental in drug discovery and development.

While specific molecular docking studies focusing on this compound are not extensively documented, the indazole scaffold is a common feature in many biologically active compounds. Therefore, general findings from docking studies on indazole derivatives can provide a framework for understanding the potential interactions of this specific compound. For example, indazole derivatives have been investigated as inhibitors of various kinases, and docking studies have been employed to understand their binding modes within the ATP-binding pocket of these enzymes.

MD simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. This can reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon binding.

The following table illustrates the type of information that can be obtained from molecular docking and MD simulations.

| Simulation Parameter | Typical Output | Implication for this compound |

| Molecular Docking | ||

| Binding Affinity | -8.5 kcal/mol (example value) | Predicts the strength of the interaction with a target protein. |

| Binding Pose | Visualization of ligand in the active site | Shows key interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics | ||

| RMSD (Root Mean Square Deviation) | Plot of RMSD over time | Indicates the stability of the ligand-protein complex. |

| RMSF (Root Mean Square Fluctuation) | Plot of RMSF per residue | Highlights flexible regions of the protein upon ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Indazole Research

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds.

In the context of indazole research, QSAR studies have been applied to various derivatives to understand the structural requirements for a particular biological activity, such as anticancer or antimicrobial effects. These studies typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

For this compound, a QSAR model would consider descriptors that account for the presence of the bromine atom at position 7 and the methyl group at position 1. The bromine atom, for instance, would contribute to the molecule's lipophilicity and could also act as a hydrogen bond acceptor. The methyl group would primarily influence the steric properties.

A hypothetical QSAR equation for a series of indazole derivatives might look like this:

pIC50 = c0 + c1LogP + c2MR + c3*σ

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP is the logarithm of the partition coefficient, representing hydrophobicity.

MR is the molar refractivity, a steric descriptor.

σ is the Hammett constant, an electronic descriptor.

c0, c1, c2, c3 are coefficients determined by regression analysis.

While no specific QSAR study featuring this compound has been identified, its structural features suggest it could be a valuable data point in the development of such models for indazole-based compounds.

Computational Prediction and Optimization of Reaction Pathways

Computational chemistry can be used to predict and optimize synthetic routes to a target molecule. This involves calculating the thermodynamics and kinetics of potential reaction steps to identify the most feasible and efficient pathway.

For the synthesis of this compound, computational methods can be applied to study various aspects of the reaction, such as the regioselectivity of bromination and methylation of the indazole core. For instance, the bromination of indazoles can occur at different positions, and computational models can help predict the most likely site of electrophilic attack. A study on the ultrasound-assisted C3 bromination of indazoles suggested that the reaction does not proceed through a radical mechanism. nih.gov

Furthermore, computational tools like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems by calculating the proton affinity of different positions on the ring. rsc.orgresearchgate.net Such a tool could be used to rationalize the outcome of the bromination of 1-methyl-1H-indazole.

The table below summarizes how computational methods can be applied to predict and optimize the synthesis of this compound.

| Computational Method | Application to Synthesis | Predicted Outcome |

| DFT Calculations | ||

| Reaction Energy Profile | Determine the activation energies and reaction energies for different synthetic steps. | Identify the most energetically favorable reaction pathway. |

| Transition State Search | Locate the transition state structures for key reaction steps. | Understand the mechanism and identify potential bottlenecks. |

| Regioselectivity Prediction | ||

| Fukui Indices/Proton Affinity | Predict the most nucleophilic site on the indazole ring for electrophilic attack. | Rationalize the observed regioselectivity of bromination. |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 7 Bromo 1 Methyl 1h Indazole Analogues

Investigation of Substituent Effects on Biological Activity and Receptor Binding

The biological activity of indazole derivatives can be significantly modulated by the nature and position of various substituents. longdom.orgmdpi.com Research into different classes of indazole-based compounds, such as kinase inhibitors and receptor antagonists, has provided a wealth of information on these effects. nih.govnih.gov While specific SAR studies on a broad series of 7-Bromo-1-methyl-1H-indazole analogues are not extensively documented in publicly available literature, general principles derived from related indazole series offer valuable insights.

Substitutions at the C3, C4, C5, and C6 positions of the indazole ring have been shown to be critical for activity in various contexts. For instance, in the development of inhibitors for protein kinases like Akt, substitutions at the C3 and C7 positions have been explored to enhance potency and selectivity. nih.govucsf.edu Similarly, for CC-chemokine receptor 4 (CCR4) antagonists, small groups are generally tolerated at the C5, C6, and C7 positions, with C6 analogues often being preferred. nih.govacs.org

The electronic properties of substituents play a crucial role. Electron-withdrawing groups, such as nitro or halo groups, and electron-donating groups can alter the electron density of the indazole ring system, thereby influencing interactions with biological targets. longdom.org For example, in a series of indazole derivatives targeting α-glucosidase, the presence of a bromo substituent had a notable impact on the inhibitory activity. researchgate.net

To illustrate the impact of substitutions on biological activity, the following table summarizes SAR data for a series of C7-substituted indazole analogues developed as Akt inhibitors. nih.gov

| Compound | C7-Substituent | Akt1 IC50 (nM) | Akt2 IC50 (nM) |

|---|---|---|---|

| Analogue 1 | H | 1000 | >10000 |

| Analogue 2 | Methyl | 1100 | 1100 |

| Analogue 3 | Ethyl | 240 | 1100 |

| Analogue 4 | n-Propyl | 76 | 240 |

| Analogue 5 | Isopropyl | 28 | 120 |

Impact of Bromine Substitution at the C-7 Position on SAR Profiles

In the context of kinase inhibitors, the C7 position can be strategically utilized to achieve selectivity. For instance, in the design of analog-sensitive Akt inhibitors, the C7 position of the indazole ring was identified as a promising site for introducing bulky substituents that would clash with the gatekeeper methionine residue of the wild-type kinase, thereby conferring selectivity for the engineered kinase. nih.govucsf.edu This highlights the steric importance of the C7 position.

The electronic contribution of the bromine atom, being an electron-withdrawing group, can also influence the acidity of the indazole N-H (in the unmethylated scaffold) and the electron density of the aromatic system, which can affect binding interactions with target proteins. rsc.org The regioselective bromination of 4-substituted 1H-indazoles at the C7 position has been achieved, providing a synthetic route to explore this specific substitution pattern. rsc.org

The following table presents data on C7-substituted tetrahydroindazole (B12648868) inhibitors of CDK2/cyclin A, demonstrating the influence of different substituents at this position, including halogens. nih.gov

| Compound | C7-Substituent | CDK2/cyclin A IC50 (µM) |

|---|---|---|

| Analogue A | H | 1.5 |

| Analogue B | Br | 2.1 |

| Analogue C | Cl | 1.8 |

| Analogue D | F | 2.0 |

| Analogue E | OCH3 | 3.5 |

| Analogue F | CH3 | >10 |

Role of N-Methylation at N-1 on Molecular Recognition and Biological Efficacy

The methylation of the indazole nitrogen at the N-1 position is a critical determinant of its biological activity and molecular recognition properties. The position of the alkyl group on the indazole ring (N-1 versus N-2) can drastically alter the compound's shape, dipole moment, and hydrogen bonding capabilities, leading to different SAR profiles. optibrium.com

N-1 methylation, as seen in this compound, fixes the tautomeric form of the indazole ring, which can be crucial for pre-organizing the ligand for optimal binding to its target. This methylation eliminates the possibility of the N-H group acting as a hydrogen bond donor, which can be advantageous or disadvantageous depending on the specific receptor environment. However, the methyl group itself can engage in favorable van der Waals interactions within a hydrophobic pocket of the binding site.

In several reported series of bioactive indazoles, N-1 methylation has been shown to be favorable for potency and selectivity. For example, in a series of indazole-5-carboxamides developed as MAO-B inhibitors, N-1 methylated derivatives were found to be extremely potent and selective, with a slight increase in potency compared to their unmethylated counterparts. optibrium.com In contrast, N-2 methylation in the same series led to dual MAO-A/B inhibitors. optibrium.com This highlights the profound impact of the methyl group's position on biological efficacy. Direct methylation of indazoles often yields the thermodynamically more stable N-1 methylated product. researchgate.netresearchgate.net

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound analogues, conformational analysis is key to understanding how the molecule presents itself to its biological target and how different substituents influence the preferred spatial arrangement.

The bioactive conformation—the specific three-dimensional structure a molecule adopts when it binds to its target—is a critical concept in rational drug design. By understanding the preferred bioactive conformation, medicinal chemists can design new analogues that are pre-organized into this active shape, potentially leading to enhanced potency and selectivity. Strategies such as introducing bulky groups or creating cyclic structures are often employed to restrict conformational flexibility and favor the bioactive conformation. acs.orgnih.gov While specific conformational analysis studies on this compound are not widely published, the principles of conformational restriction are broadly applicable to the design of its analogues.

Advanced Spectroscopic and Crystallographic Methodologies in Indazole Research

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and stereochemistry, and offers detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

In the study of indazole derivatives, X-ray crystallography has been instrumental in confirming structural assignments, especially when distinguishing between potential isomers. nih.gov For instance, the analysis of various substituted indazoles has revealed common packing motifs, such as dimers or catemers (chain-like structures) formed through intermolecular N-H···N hydrogen bonds in NH-indazoles. csic.es In one study, 3-methyl-1H-indazole was found to form dimers connected by two N–H···N hydrogen bonds in the crystal lattice. csic.es In contrast, fluorinated indazoles like 3-trifluoromethyl-1H-indazole were observed to crystallize as helical catemers. csic.es

The structural elucidation of complex derivatives, such as pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles, has also been confirmed by X-ray crystallography. mdpi.comrsc.org These analyses provide support for the significant delocalization of π-electron density across the fused ring systems. mdpi.com Although specific crystallographic data for 7-Bromo-1-methyl-1H-indazole is not detailed in the available literature, the analysis of closely related structures provides a clear framework for what to expect. For example, the crystallographic data for 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole (a related bromo-indazole derivative) has been determined, offering insight into the solid-state conformation of such systems. mdpi.com

Table 1: Example Crystallographic Data for a Substituted Bromoindazole Derivative (9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole) mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C16H9BrN4 |

| Formula Weight | 349.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234(3) |

| b (Å) | 10.0514(3) |

| c (Å) | 13.7891(4) |

| β (°) | 96.096(3) |

| Volume (ų) | 1394.01(7) |

| Z | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), along with multinuclear NMR (¹H, ¹³C, ¹⁵N), are vital for the complex structural characterization of indazole derivatives. ipb.pt

NMR is particularly crucial for differentiating between N-1 and N-2 substituted indazole isomers, which are often formed simultaneously in synthesis. nih.gov The chemical shifts of the indazole ring protons and carbons are sensitive to the position of the substituent. For example, the ¹H-NMR spectrum of an N-1 substituted indazole ester derivative shows the H-7 proton at a significantly higher frequency (δ = 8.26 ppm) due to the deshielding effect of the nearby carbonyl group, a feature not seen in the N-2 isomer. nih.gov Furthermore, ¹³C NMR spectroscopy can distinguish between the 1H and 2H tautomers of indazoles, with the C7a signal appearing at different chemical shifts for each form. jmchemsci.com

While a complete NMR assignment for this compound is not available in the cited literature, data from related compounds illustrate the power of this technique. For instance, the ¹H and ¹³C NMR data for various substituted indazoles have been extensively reported, providing a database for comparative analysis. ipb.pt The presence of the methyl group at the N-1 position and the bromine at the C-7 position in this compound would create a distinct pattern of chemical shifts and coupling constants, allowing for its unambiguous identification.

Table 2: Example ¹H and ¹³C NMR Data for a Substituted Indazole (7-bromo-4-chloro-1H-indazol-3-amine) mdpi.com

| Nucleus | Observed Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|

| ¹H NMR (in DMSO-d6) | 12.0 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 8.8 Hz, 1H), 5.27 (s, 2H, NH2) |

| ¹³C NMR (in DMSO-d6) | 148.5, 141.8, 131.1, 125.7, 112.3, 110.9, 110.3 |

Applications in Medicinal Chemistry Research and Drug Discovery

Development of Enzyme Modulators

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, responsible for the breakdown of the essential amino acid tryptophan. acs.org In the context of cancer, overexpression of IDO1 by tumor cells helps create an immunosuppressive microenvironment, allowing the tumor to evade the body's immune system. nih.govnih.gov Consequently, the development of IDO1 inhibitors is a significant area of research in cancer immunotherapy. nih.govnih.gov

The indazole scaffold has emerged as a promising core structure for the design of potent IDO1 inhibitors. acs.org Patent literature discloses 1H-indazole derivatives as effective IDO1 inhibitors for the potential treatment of a range of conditions, including cancer, autoimmune diseases, and neurodegenerative disorders like Alzheimer's disease. google.comgoogle.com While the specific use of 7-Bromo-1-methyl-1H-indazole as a starting material is not explicitly detailed in all publicly available synthesis schemes, its structure is highly relevant. The bromo-substitution at the 7-position provides a reactive handle for introducing various chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

Research into azole-based IDO1 inhibitors has highlighted the importance of the heterocyclic core in binding to the heme group within the enzyme's active site. acs.org The strategic functionalization of the indazole ring system is crucial for achieving high-affinity binding and effective inhibition.

Research on Receptor Ligands

The this compound scaffold is also instrumental in the development of ligands that target various cell surface and intracellular receptors, playing a crucial role in modulating cellular signaling pathways.

Opioid Receptor Agonists/Antagonists

Opioid receptors are critical targets for pain management. nih.govnih.gov The development of new opioid receptor modulators aims to produce analgesics with improved side-effect profiles compared to traditional opioids. nih.govnih.gov While there is extensive research into novel opioid receptor modulators with diverse chemical structures, the specific application of this compound in the synthesis of opioid receptor agonists or antagonists is not extensively documented in the currently available scientific literature.

G-Protein Coupled Receptor (GPR120/GPR40) Agonists

G-protein coupled receptors GPR120 and GPR40 are activated by free fatty acids and have emerged as promising therapeutic targets for type 2 diabetes and other metabolic disorders. nih.govnih.govnih.gov Agonists of these receptors can stimulate the release of glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. nih.govnih.gov

Research has led to the development of synthetic dual agonists for GPR120 and GPR40 that can improve glucose homeostasis. nih.gov While various chemical scaffolds are being explored for the development of GPR40 and GPR120 agonists, the direct use of this compound in the synthesis of these specific agonists is not detailed in the reviewed literature. However, the functionalization of indazole cores is a common strategy in the design of such molecules.

| Compound Class | Target Receptor(s) | Therapeutic Potential |

| Synthetic Agonists | GPR120 / GPR40 | Type 2 Diabetes, Metabolic Disorders |

Dopamine (B1211576) D1 Receptor Ligands

The dopamine D1 receptor is implicated in various neurological and psychiatric conditions, making it an important target for drug discovery. dntb.gov.ua Ligands for the D1 receptor can act as either agonists or antagonists, with therapeutic potential for conditions such as Parkinson's disease and schizophrenia. nih.govresearchgate.net The development of selective D1 receptor ligands is an active area of research. dntb.gov.ua However, the scientific literature does not currently provide specific examples of this compound being used in the synthesis of dopamine D1 receptor ligands.

Glucagon (B607659) Receptor Antagonists

The glucagon receptor plays a crucial role in regulating blood glucose levels. Antagonism of this receptor is a promising strategy for the treatment of type 2 diabetes. researchgate.netresearchgate.netnih.gov A novel series of potent glucagon receptor antagonists based on indazole and indole (B1671886) structures have been discovered. researchgate.netnih.gov Structure-activity relationship (SAR) studies have focused on modifications at various positions of the indazole core to optimize the potency and pharmacokinetic properties of these antagonists. nih.gov

Although the indazole core is central to this class of antagonists, the specific synthetic routes starting from this compound are not explicitly detailed in the available literature. Nevertheless, the bromo-functionalization at the 7-position offers a potential site for chemical modification to enhance the antagonist's properties.

| Compound Class | Target Receptor | Therapeutic Application |

| Indazole/Indole Derivatives | Glucagon Receptor | Type 2 Diabetes |

CC-Chemokine Receptor 4 (CCR4) Antagonists

The CC-Chemokine Receptor 4 (CCR4) is involved in inflammatory responses and is a target for the treatment of various inflammatory diseases. The identification and optimization of small-molecule CCR4 antagonists have been a focus of research. nih.gov Initial screening efforts have identified compounds with micromolar potency, which have been subsequently optimized to achieve sub-micromolar binding affinity through chemical modifications. nih.gov While the development of small molecule antagonists for CCR4 is an active field, the specific use of this compound as a synthetic precursor for these antagonists is not explicitly described in the reviewed scientific literature.

Applications in Anti-inflammatory Research

The indazole nucleus is a recognized pharmacophore in the design of anti-inflammatory agents, with marketed drugs like Benzydamine and Bendazac featuring this core structure nih.govresearchgate.net. Research has shown that derivatives of indazole can exhibit potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) researchgate.net.

While direct studies on this compound are not extensively documented in this context, related bromo-indazole derivatives have been investigated. For instance, computational studies have evaluated compounds like (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone for their binding affinity to the COX-2 enzyme, suggesting a potential mechanism for their anti-inflammatory activity. The structural similarity and chemical reactivity of this compound make it a promising candidate for the synthesis of new series of selective COX-2 inhibitors and other anti-inflammatory molecules. Its bromo-substituent provides a convenient handle for chemical modification to explore structure-activity relationships (SAR) and optimize potency and selectivity.

Investigation in Anticancer Research Strategies

The indazole scaffold is a cornerstone in oncology research, present in several approved anticancer drugs such as Pazopanib and Axitinib nih.govnih.gov. The utility of this compound in this field lies in its potential as a synthetic intermediate for creating targeted therapies, including inhibitors of critical cancer survival pathways.

Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to therapeutic resistance nih.gov. Developing small-molecule inhibitors of Mcl-1 is a key strategy to restore apoptosis in cancer cells researchgate.net. Research involving "scaffold hopping" has demonstrated that moving from an indole to an indazole core can convert Mcl-1 selective inhibitors into dual Mcl-1/Bcl-2 inhibitors nih.gov. Studies have shown that both N1 and N2-substituted indazoles can be synthesized and evaluated for Mcl-1 binding affinity nih.gov. This compound, being an N1-substituted indazole, represents a ready-made core that can be further functionalized at the 7-position to explore the chemical space for potent and selective Mcl-1 inhibitors.

HIF-1 Inhibition: Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a crucial role in tumor adaptation to low-oxygen environments, promoting angiogenesis, metastasis, and metabolic reprogramming nih.gov. Consequently, inhibiting the HIF-1 pathway is an attractive anticancer strategy nih.gov. The indazole structure is a known component of HIF-1 inhibitors; for example, the compound YC-1, a 1-benzyl indazole derivative, is often used as a reference inhibitor in HIF-1 research nih.gov. This establishes the indazole nucleus as a valid scaffold for HIF-1 inhibition. This compound can serve as a starting point for creating novel HIF-1 inhibitors by leveraging the bromine atom for cross-coupling reactions to introduce functionalities that disrupt the HIF-1α/HIF-1β dimerization or their interaction with co-activators nih.gov.

Pan-KRAS Mutant Degraders: Mutations in the KRAS oncogene are highly prevalent in many deadly cancers, and have long been considered "undruggable" ucsf.edunih.gov. The development of pan-KRAS inhibitors and degraders, which can target multiple KRAS mutants, is a major goal in oncology nih.govresearchgate.netresearchgate.netbiorxiv.org. One advanced strategy is the creation of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein researchgate.net. A PROTAC consists of a "warhead" that binds the target protein, a linker, and a ligand for an E3 ubiquitin ligase. Given the prevalence of indazole scaffolds in kinase inhibitors and other protein-binding molecules, derivatives of this compound could be rationally designed and synthesized to act as novel warheads for pan-KRAS degraders.

Research in Antimicrobial and Antiviral Agent Development

The functional versatility of the indazole ring has also been exploited in the search for new agents to combat infectious diseases.

Antimicrobial Research: Various indazole derivatives have demonstrated significant antibacterial and antifungal activities nih.govnih.gov. For example, studies on N-methyl-3-aryl indazoles revealed that some compounds exhibit excellent inhibitory activity against bacterial strains like Xanthomonas campestris and Escherichia coli, and the fungal strain Candida albicans . Similarly, novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole core have been synthesized and shown to possess moderate to good antimicrobial efficacy researchgate.net. These findings underscore the potential of this compound as a scaffold for developing new classes of antimicrobial agents through derivatization at the bromine-substituted position.

Antiviral Research: The 7-bromo-indazole scaffold has proven to be of critical importance in the development of modern antiviral therapeutics. A prominent example is its role in the synthesis of Lenacapavir , a first-in-class, potent, long-acting HIV-1 capsid inhibitor mdpi.comnih.govchemrxiv.orgresearchgate.net. A key synthetic intermediate for Lenacapavir is 7-bromo-4-chloro-1H-indazol-3-amine mdpi.comnih.govchemrxiv.orgresearchgate.net. This direct application highlights the value of the 7-bromo-indazole core in creating complex molecules with potent antiviral activity. Furthermore, other research has identified 1-aminobenzyl-1H-indazole-3-carboxamide analogues as potent agents against the Hepatitis C virus (HCV) nih.gov. The established success of the 7-bromo-indazole framework in antiviral drug discovery positions this compound as a valuable building block for the synthesis of novel antiviral compounds targeting HIV, HCV, and other viruses.

| Related Indazole Compound | Therapeutic Target/Application | Significance |

| 7-bromo-4-chloro-1H-indazol-3-amine | HIV-1 Capsid | Key intermediate in the synthesis of the approved drug Lenacapavir. mdpi.comnih.govchemrxiv.orgresearchgate.net |

| 1-aminobenzyl-1H-indazole-3-carboxamides | Hepatitis C Virus (HCV) | Potent antiviral analogues identified as candidates for further development. nih.gov |

| N-methyl-3-aryl indazoles | Various Bacteria and Fungi | Demonstrated excellent inhibitory activity against multiple microbial strains. |

| 6-bromo-1H-indazole-triazole derivatives | Various Bacteria and Fungi | Synthesized scaffolds showing moderate to good antimicrobial efficacy. researchgate.net |

This table is based on data from the text and provides examples of related indazole compounds in infectious disease research.

Exploration in Anti-Diabetic Research (e.g., AMP-activated protein kinase (AMPK) activators)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis and is considered a key therapeutic target for metabolic diseases, including type 2 diabetes researchgate.net. Activation of AMPK can improve insulin sensitivity and glucose metabolism. The search for small-molecule AMPK activators has identified the indazole scaffold as a promising starting point.

In one drug discovery program, an indazole amide was identified as a high-throughput screening (HTS) hit. Although this initial hit was optimized into an indole-based clinical candidate (PF-06409577), the discovery originated from an indazole core acs.org. The synthesis of these and related compounds often involves Suzuki coupling reactions with bromo-substituted indazoles to build the final molecule acs.org. This synthetic strategy is directly applicable to this compound, which can be used as a key intermediate to generate novel derivatives for screening as direct AMPK activators. Its defined N1-methylation prevents isomer formation, simplifying synthetic routes and SAR studies.

Role of this compound in Combinatorial Library Synthesis for Drug Discovery

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating large numbers of diverse molecules for biological screening. The utility of a chemical building block in combinatorial synthesis depends on its structural features and chemical reactivity.

This compound is an ideal scaffold for combinatorial library synthesis for several reasons:

Reactive Handle: The bromine atom at the C7 position is a versatile functional handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions nbinno.com. This allows for the systematic and efficient introduction of a vast range of aryl, heteroaryl, alkyl, and amino groups.

Defined Core: The indazole ring provides a rigid, three-dimensional core that can present the attached chemical diversity in specific orientations for interaction with biological targets. The fixed N1-methyl group prevents the formation of N1/N2 positional isomers, which simplifies purification and characterization of the library members.

Drug-like Properties: The indazole nucleus is considered a "privileged scaffold," as it is frequently found in approved drugs and biologically active compounds, suggesting that its derivatives are likely to have favorable drug-like properties nih.gov.

By using this compound as a common intermediate, researchers can generate large, focused libraries of novel indazole derivatives, significantly accelerating the process of identifying hits and leads for a multitude of therapeutic targets.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1-methyl-1H-indazole, and how can purity be optimized?

- Methodology : The synthesis typically involves halogenation of indazole precursors or substitution reactions. For example, bromination of 1-methyl-1H-indazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity (>95%) . Melting points (123–127°C for analogous bromoindazoles) and NMR analysis (1H/13C) validate structural integrity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) followed by structure solution via direct methods in SHELXS and refinement with SHELXL (including anisotropic displacement parameters) ensures accuracy. The WinGX suite integrates SHELX workflows for visualization and validation of bond lengths/angles .

Q. What are the primary pharmacological screening assays for this compound?

- Methodology : Enzymatic inhibition assays (e.g., α-glucosidase or kinase activity) are conducted in vitro. For example, pre-incubate the compound with the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and measure absorbance at 405 nm. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) . Antioxidant potential is assessed via DPPH radical scavenging (λ = 517 nm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved for scale-up?

- Methodology : Optimize reaction parameters:

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination in methyl-substituted indazoles .

- Solvent effects : Use DMF or DMSO for polar intermediates; microwave-assisted synthesis reduces reaction time .

- Workflow integration : Employ LC-MS for real-time monitoring of intermediates .

Q. What computational strategies elucidate structure-activity relationships (SAR) for bromoindazole derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase PDB: 2ZE0). Focus on halogen bonding between bromine and active-site residues .

- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Partial least squares (PLS) regression correlates descriptors with bioactivity .

Q. How do steric and electronic effects of the bromine substituent influence spectroscopic properties?

- Methodology :

- NMR analysis : Compare 1H NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G* basis set). Bromine’s inductive effect deshields adjacent protons .

- IR spectroscopy : Stretching frequencies (C-Br ~560 cm⁻¹) confirm substitution patterns. Compare experimental and computed spectra .

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Methodology :

- Rodent models : Administer the compound (10–50 mg/kg, i.p.) in a kainate receptor-induced seizure model. Monitor EEG activity and behavioral seizures (Racine scale) .

- Toxicokinetics : Use LC-MS/MS to quantify plasma and brain concentrations. Calculate AUC and half-life (Noncompartmental Analysis, Phoenix WinNonlin) .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。